Cas no 2138231-99-7 (Isoxazole, 3-(3-bromo-4-chlorophenyl)-)
Isoxazole, 3-(3-bromo-4-chlorophenyl)- Chemical and Physical Properties
Names and Identifiers
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- Isoxazole, 3-(3-bromo-4-chlorophenyl)-
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- Inchi: 1S/C9H5BrClNO/c10-7-5-6(1-2-8(7)11)9-3-4-13-12-9/h1-5H
- InChI Key: NLSMNABOGBSDSF-UHFFFAOYSA-N
- SMILES: O1C=CC(C2=CC=C(Cl)C(Br)=C2)=N1
Isoxazole, 3-(3-bromo-4-chlorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-380379-0.05g |
3-(3-bromo-4-chlorophenyl)-1,2-oxazole |
2138231-99-7 | 95.0% | 0.05g |
$624.0 | 2025-03-16 | |
| Enamine | EN300-380379-0.1g |
3-(3-bromo-4-chlorophenyl)-1,2-oxazole |
2138231-99-7 | 95.0% | 0.1g |
$653.0 | 2025-03-16 | |
| Enamine | EN300-380379-0.25g |
3-(3-bromo-4-chlorophenyl)-1,2-oxazole |
2138231-99-7 | 95.0% | 0.25g |
$683.0 | 2025-03-16 | |
| Enamine | EN300-380379-0.5g |
3-(3-bromo-4-chlorophenyl)-1,2-oxazole |
2138231-99-7 | 95.0% | 0.5g |
$713.0 | 2025-03-16 | |
| Enamine | EN300-380379-1.0g |
3-(3-bromo-4-chlorophenyl)-1,2-oxazole |
2138231-99-7 | 95.0% | 1.0g |
$743.0 | 2025-03-16 | |
| Enamine | EN300-380379-2.5g |
3-(3-bromo-4-chlorophenyl)-1,2-oxazole |
2138231-99-7 | 95.0% | 2.5g |
$1454.0 | 2025-03-16 | |
| Enamine | EN300-380379-5.0g |
3-(3-bromo-4-chlorophenyl)-1,2-oxazole |
2138231-99-7 | 95.0% | 5.0g |
$2152.0 | 2025-03-16 | |
| Enamine | EN300-380379-10.0g |
3-(3-bromo-4-chlorophenyl)-1,2-oxazole |
2138231-99-7 | 95.0% | 10.0g |
$3191.0 | 2025-03-16 |
Isoxazole, 3-(3-bromo-4-chlorophenyl)- Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on Isoxazole, 3-(3-bromo-4-chlorophenyl)-
Isoxazole, 3-(3-bromo-4-chlorophenyl)- (CAS No. 2138231-99-7): A Comprehensive Overview in Modern Chemical Biology
The compound Isoxazole, 3-(3-bromo-4-chlorophenyl)- (CAS No. 2138231-99-7) represents a significant advancement in the realm of chemical biology, particularly in the development of novel pharmaceutical agents. This heterocyclic compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular structure, featuring a brominated and chlorinated phenyl ring appended to an isoxazole core, endows it with distinct chemical properties that make it a valuable scaffold for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of isoxazole derivatives due to their diverse biological activities. The presence of both bromine and chlorine substituents on the phenyl ring enhances the compound's reactivity and affinity for biological targets, making it an attractive candidate for further chemical modifications. Research has demonstrated that such structural motifs can modulate various enzymatic pathways and receptor interactions, paving the way for innovative therapeutic strategies.
One of the most compelling aspects of Isoxazole, 3-(3-bromo-4-chlorophenyl)- is its role as a precursor in the synthesis of bioactive molecules. The isoxazole ring itself is known for its stability and ability to engage in hydrogen bonding, which is crucial for drug-receptor interactions. When combined with a halogenated phenyl group, the compound exhibits enhanced binding affinity to proteins and enzymes involved in critical biological processes. This has led to its investigation as a potential lead compound in the development of treatments for neurological disorders, inflammatory conditions, and infectious diseases.
Recent studies have highlighted the compound's efficacy in modulating inflammatory pathways. Specifically, researchers have observed that derivatives of this molecule can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators. By targeting these pathways, Isoxazole, 3-(3-bromo-4-chlorophenyl)- and its analogs offer a promising approach to developing anti-inflammatory agents with improved selectivity and reduced side effects.
The synthesis of this compound involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The bromination and chlorination of the phenyl ring are critical steps that require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the isoxazole core, demonstrating the compound's synthetic feasibility and versatility.
In addition to its pharmacological potential, Isoxazole, 3-(3-bromo-4-chlorophenyl)- has been explored for its role in material science applications. The unique electronic properties of its molecular structure make it suitable for use in organic electronics and photovoltaic devices. Researchers have investigated its behavior as an electron acceptor or donor in organic semiconductors, which could lead to advancements in flexible electronics and solar energy conversion technologies.
The compound's stability under various environmental conditions has also been a subject of interest. Studies have shown that it maintains its structural integrity under extreme temperatures and pH levels, suggesting its robustness as a chemical entity. This stability is particularly important for pharmaceutical applications where degradation could compromise efficacy.
Ethical considerations are paramount when developing new chemical entities like Isoxazole, 3-(3-bromo-4-chlorophenyl)-. Ensuring that synthetic processes are environmentally sustainable and that animal testing protocols are rigorous are essential steps in responsible drug development. Recent advancements in green chemistry have enabled more efficient and eco-friendly synthetic routes, reducing waste generation and minimizing hazardous byproducts.
The future prospects for this compound are vast, with ongoing research aimed at uncovering new therapeutic applications and optimizing its synthetic pathways. Collaborative efforts between academic institutions and pharmaceutical companies are crucial for translating laboratory findings into clinical reality. By leveraging cutting-edge technologies such as high-throughput screening and computational modeling, researchers can accelerate the discovery process and bring novel treatments to patients more quickly.
In conclusion, Isoxazole, 3-(3-bromo-4-chlorophenyl)- (CAS No. 2138231-99-7) stands as a testament to the power of interdisciplinary research in chemical biology. Its unique structural features have opened up new avenues for drug discovery while also demonstrating potential beyond traditional pharmaceutical applications. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of medicine and technology.
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